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Compound of Interest

Compound Name: Parsalmide

Cat. No.: B1678479 Get Quote

An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a

Benzamide Derivative with Anti-Inflammatory and Analgesic Potential

Introduction
Parsalmide is a benzamide derivative that has demonstrated notable anti-inflammatory and

analgesic properties.[1] Developed in the 1970s, it has been investigated for its potential in

treating inflammatory and arthrosic arthropathies.[2][3][4] This technical guide provides a

comprehensive overview of Parsalmide's chemical structure, physicochemical properties, and

its pharmacological profile, with a focus on its mechanism of action and preclinical and clinical

findings. Detailed experimental protocols for key assays are also provided to facilitate further

research and development.

Chemical Structure and Properties
Parsalmide, with the IUPAC name 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a small

molecule belonging to the benzamide class of compounds.[5] Its chemical structure is

characterized by a substituted benzene ring, featuring an amino group, a butylamide side

chain, and a propynyloxy group.

Table 1: Chemical Identifiers and Properties of Parsalmide
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Identifier/Property Value Reference(s)

IUPAC Name
5-amino-N-butyl-2-(2-

propynyloxy)benzamide
[5]

CAS Number 30653-83-9 [5]

Molecular Formula C₁₄H₁₈N₂O₂ [5]

Molecular Weight 246.30 g/mol [5]

SMILES
CCCCNC(=O)C1=C(C=CC(=C

1)N)OCC#C
[5]

InChIKey
DXHYQIJBUNRPJT-

UHFFFAOYSA-N
[5]

Melting Point 83-85 °C [3]

pKa 4.6 ± 0.03 (aq soln, 20°) [3]

Solubility

Very soluble in alcohol,

chloroform, acetone, ethyl

acetate, dioxane; slightly

soluble in water; practically

insoluble in petroleum ether,

cyclohexane.

[3]

logP 1.9 [5]

Synthesis of Parsalmide
A general synthetic route to Parsalmide involves the reaction of a salicylic acid derivative with

a butylamine and subsequent introduction of the propargyl group. A more specific, though still

generalized, manufacturing process has been described as follows: 5-Acetylamino-2-

acetoxybenzoyl chloride is reacted with n-butylamine. The resulting 5-acetylamino-N-butyl-2-

hydroxybenzamide is then reacted with propargyl bromide in the presence of sodium, isopropyl

alcohol, and sulfuric acid to yield 5-acetamino-N-(n-butyl)-2-propargyloxybenzamide. The final

step involves the hydrolysis of the acetylamino group using sulfuric acid to yield 5-amino-N-(n-

butyl)-2-propargyloxybenzamide (Parsalmide).
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Starting Materials

Intermediate 1

Reagents Intermediate 2 Final Product

5-Acetylamino-2-acetoxybenzoyl chloride

5-Acetylamino-N-butyl-2-hydroxybenzamide

Reaction with n-Butylamine

n-Butylamine

5-Acetamino-N-(n-butyl)-2-propargyloxybenzamide

Reaction with Propargyl bromide

Propargyl bromide

Sodium, Isopropyl alcohol, Sulfuric acid

ParsalmideHydrolysis
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Caption: General synthetic pathway for Parsalmide.

Mechanism of Action: Inhibition of Prostaglandin
Synthesis
The primary mechanism of action of Parsalmide is believed to be the inhibition of

prostaglandin synthesis.[1] Prostaglandins are lipid compounds that play a crucial role in the

inflammatory response, pain sensitization, and fever. They are synthesized from arachidonic

acid via the cyclooxygenase (COX) pathway. By inhibiting COX enzymes (COX-1 and COX-2),

Parsalmide reduces the production of prostaglandins, thereby exerting its anti-inflammatory

and analgesic effects.
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Caption: Parsalmide's inhibition of the arachidonic acid cascade.

While specific IC50 values for Parsalmide's inhibition of COX-1 and COX-2 were not available

in the reviewed literature, its pharmacological profile suggests it acts as a non-steroidal anti-

inflammatory drug (NSAID). A notable feature of Parsalmide is its reported gastrointestinal

sparing effect, which is uncommon for non-selective COX inhibitors.[1] This suggests a

potentially unique interaction with the COX enzymes or other protective mechanisms that

mitigate gastric damage.

Preclinical and Clinical Findings
Preclinical Studies
Preclinical investigations of Parsalmide have demonstrated its anti-inflammatory, analgesic,

and myorelaxant activities.[1] While specific quantitative data such as ED50 values from these
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studies are not readily available in the public domain, comparative studies have been reported.

Clinical Trials
Several clinical trials conducted in the 1970s evaluated the efficacy and tolerability of

Parsalmide in patients with inflammatory and degenerative rheumatic arthropathies. The key

findings from these studies are summarized below:

Comparison with Phenylbutazone: In a double-blind, controlled clinical trial involving 30

patients, Parsalmide demonstrated good anti-inflammatory and antalgic (analgesic) action,

comparable to phenylbutazone.[4] Notably, the antalgic and myorelaxant activities of

Parsalmide were found to be statistically superior to those of phenylbutazone.[4] Another

study with 40 patients found Parsalmide to be more effective in relieving joint swelling and

anxiety and improving motility compared to phenylbutazone.[2]

Comparison with Indomethacin: A controlled clinical trial with 30 patients suffering from

inflammatory and degenerative rheumatic arthropathies showed that Parsalmide possessed

good anti-inflammatory and analgesic action, which was clinically and statistically

comparable to indomethacin.[3]

Tolerability: A significant advantage of Parsalmide highlighted in these clinical trials was its

excellent tolerability, particularly concerning the gastrointestinal system.[2][3] In the study

comparing it to phenylbutazone, treatment had to be suspended in two cases with

phenylbutazone due to adverse effects, whereas no suspensions were required for

Parsalmide.[2] Tolerance was rated as "very good" in 93% of patients treated with

Parsalmide.[4]

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological

evaluation of Parsalmide and similar compounds.

Carrageenan-Induced Paw Edema in Rats (Anti-
inflammatory Activity)
This widely used preclinical model assesses the in vivo anti-inflammatory activity of a

compound.
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Animal Preparation

Dosing

Induction of Inflammation

Measurement

Data Analysis

Acclimatize rats

Fast overnight

Administer Parsalmide or vehicle (p.o. or i.p.)

Inject 1% carrageenan into the sub-plantar region of the right hind paw

Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer

Calculate the percentage inhibition of edema

Click to download full resolution via product page

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

Animals: Male Wistar rats (150-200 g) are used.
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Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week

before the experiment.

Fasting: Rats are fasted overnight with free access to water.

Grouping: Animals are randomly divided into groups (n=6 per group):

Control group (vehicle)

Standard drug group (e.g., Indomethacin, 10 mg/kg)

Test groups (different doses of Parsalmide)

Drug Administration: The test compound or vehicle is administered orally (p.o.) or

intraperitoneally (i.p.) one hour before the carrageenan injection.

Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is

injected into the sub-plantar region of the right hind paw of each rat.

Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, 4,

and 5 hours after the carrageenan injection using a plethysmometer.

Calculation: The percentage inhibition of edema is calculated for each group using the

following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group, and Vt is the

average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic
Activity)
This is a common screening method for peripheral analgesic activity.
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Animal Preparation

Dosing

Induction of Pain

Observation

Data Analysis

Acclimatize mice

Fast for 2-3 hours

Administer Parsalmide or vehicle (p.o. or i.p.)

Inject 0.6% acetic acid solution (i.p.)

Count the number of writhes for 20-30 minutes

Calculate the percentage inhibition of writhing

Click to download full resolution via product page

Caption: Workflow for the acetic acid-induced writhing test.

Protocol:

Animals: Swiss albino mice (20-25 g) of either sex are used.

Acclimatization: Animals are acclimatized for at least one week.
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Fasting: Mice are fasted for 2-3 hours before the experiment with free access to water.

Grouping: Animals are randomly divided into groups (n=6 per group):

Control group (vehicle)

Standard drug group (e.g., Aspirin, 100 mg/kg)

Test groups (different doses of Parsalmide)

Drug Administration: The test compound or vehicle is administered p.o. or i.p. 30-60 minutes

before the acetic acid injection.

Induction of Writhing: 0.1 mL/10g of a 0.6% (v/v) aqueous solution of acetic acid is injected

intraperitoneally.

Observation: Immediately after the acetic acid injection, each mouse is placed in an

individual observation chamber, and the number of writhes (constriction of the abdomen,

stretching of the hind limbs) is counted for a period of 20-30 minutes.

Calculation: The percentage inhibition of writhing is calculated using the following formula:

% Inhibition = [(Wc - Wt) / Wc] x 100

Where Wc is the mean number of writhes in the control group, and Wt is the mean number

of writhes in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2

enzymes.

Protocol:

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are

used.

Assay Buffer: Tris-HCl buffer (pH 8.0) is typically used.
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Reaction Mixture: The reaction mixture contains the assay buffer, heme cofactor, and the

enzyme (COX-1 or COX-2).

Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of

Parsalmide or a control inhibitor for a specified time (e.g., 15 minutes) at 37°C.

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

Termination of Reaction: The reaction is stopped after a defined period (e.g., 2 minutes) by

adding a stopping solution (e.g., hydrochloric acid).

Quantification of Prostaglandin: The amount of prostaglandin E₂ (PGE₂) produced is

quantified using an Enzyme Immunoassay (EIA) kit.

Calculation: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of

the enzyme activity) is determined by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.

Conclusion
Parsalmide is a benzamide derivative with confirmed anti-inflammatory and analgesic

properties, as demonstrated in early clinical trials. Its mechanism of action is attributed to the

inhibition of prostaglandin synthesis via the cyclooxygenase pathway. A key advantage of

Parsalmide appears to be its favorable gastrointestinal safety profile compared to other non-

steroidal anti-inflammatory drugs of its time. While specific quantitative preclinical data on its

potency (ED50 and IC50 values) are not readily available in modern databases, the existing

clinical evidence suggests it is an effective and well-tolerated agent for inflammatory conditions.

Further research, potentially involving the re-synthesis and re-evaluation of Parsalmide using

modern assay techniques, could provide a more detailed understanding of its pharmacological

profile and therapeutic potential. The experimental protocols provided in this guide offer a

framework for such future investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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